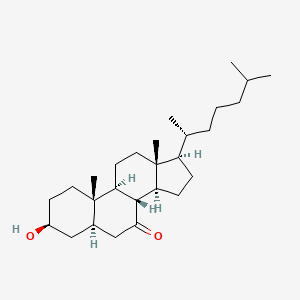

7-Keto-5alpha-cholestan-3beta-ol

描述

Chemical Identity and Nomenclature

7-Keto-5α-cholestan-3β-ol is systematically identified by multiple nomenclature systems that reflect its complex steroid structure. The compound's molecular formula is established as C27H46O2, with a corresponding molecular weight of 402.7 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is (3S,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-7-one, which precisely describes the stereochemical configuration and functional group positions.

The compound is alternatively known by several descriptive names that highlight its structural features. These include 7-oxo-5α-cholestan-3β-ol, which emphasizes the oxo substituent at position 7, and various systematic variations that specify the stereochemical orientation of the hydroxyl group at position 3. The standardized International Chemical Identifier for this compound is InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h17-23,25,28H,6-16H2,1-5H3/t18-,19-,20+,21-,22+,23+,25+,26+,27-/m1/s1, which provides a unique digital representation of the molecular structure.

The Simplified Molecular Input Line Entry System representation for this compound is CC@H[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C[C@@H]4[C@@]3(CCC@@HO)C)C, offering a linearized description of the three-dimensional molecular structure that includes stereochemical information. This compound is classified as a cholestanoid, specifically a 7-oxo steroid and a 3β-hydroxy steroid, deriving structurally from (5α)-cholestan-3β-ol through the addition of an oxo substituent at position 7.

| Property | Value |

|---|---|

| Molecular Formula | C27H46O2 |

| Molecular Weight | 402.7 g/mol |

| International Chemical Identifier Key | QIHXSWPLWOYYST-WIQRBZPFSA-N |

| Chemical Classification | Cholestanoid, 7-oxo steroid, 3β-hydroxy steroid |

| Biological Role | Human metabolite |

Structural Characterization and Isomerism

The structural architecture of 7-keto-5α-cholestan-3β-ol is built upon a characteristic steroid backbone consisting of four fused rings arranged in a specific three-dimensional configuration. The compound features a tetradecahydrocyclopenta[a]phenanthrene core structure, which forms the foundation for the steroid framework common to cholesterol and its derivatives. This core structure is substituted with a hydroxyl group at the 3β position and a ketone functional group at position 7, creating the distinctive chemical signature of this compound.

The stereochemical configuration of 7-keto-5α-cholestan-3β-ol is precisely defined by multiple chiral centers throughout the molecule. The 5α configuration indicates that the hydrogen atom at position 5 is oriented in the alpha position relative to the ring system, which has significant implications for the molecule's three-dimensional shape and biological activity. The 3β-hydroxyl group is positioned in the beta orientation, extending away from the alpha face of the steroid backbone. This specific stereochemical arrangement is crucial for the compound's biological recognition and metabolic processing.

The compound exhibits specific structural features that distinguish it from related steroids and oxysterols. The presence of the ketone group at position 7 creates a planar, electron-deficient center that can participate in various chemical reactions and molecular interactions. This carbonyl functionality significantly alters the electronic distribution within the molecule compared to the parent cholestanol structure. The side chain attached at position 17 consists of a branched alkyl chain with the structure 6-methylheptan-2-yl, which contributes to the molecule's lipophilic properties and membrane interactions.

The molecular geometry of 7-keto-5α-cholestan-3β-ol can be analyzed through various computational and experimental methods. The compound adopts a characteristic steroid conformation with the ring system maintaining a relatively rigid structure due to the fused ring arrangement. The A-ring containing the 3β-hydroxyl group typically adopts a chair conformation, while the presence of the ketone at position 7 in the B-ring creates a planar region that affects the overall molecular shape. The side chain at position 17 extends in a specific orientation that is determined by the stereochemical configuration at this center.

| Structural Feature | Description | Stereochemistry |

|---|---|---|

| Ring A | Contains 3β-hydroxyl group | (3S) configuration |

| Ring B | Contains 7-ketone group | Planar at C7 |

| Ring junction 5α | Alpha-oriented hydrogen | (5R) configuration |

| Position 17 side chain | 6-methylheptan-2-yl | (17R) configuration |

| Overall conformation | Rigid steroid backbone | Multiple defined chiral centers |

Historical Context in Sterol Research

The discovery and characterization of 7-keto-5α-cholestan-3β-ol is intrinsically linked to the broader historical development of sterol chemistry and the understanding of cholesterol metabolism. Early investigations into sterol oxidation products began in the mid-20th century when researchers recognized that cholesterol could undergo various oxidative modifications to produce biologically active derivatives. The identification of specific oxysterols, including compounds with ketone functionalities at various positions of the steroid backbone, represented a significant advancement in understanding sterol biochemistry.

Research into cholestanoids and their oxidized derivatives gained momentum as analytical techniques improved, particularly with the development of sophisticated chromatographic and spectroscopic methods. The ability to separate and identify structurally similar compounds allowed researchers to distinguish between various isomers and oxidation products of cholesterol. This period saw the systematic characterization of numerous oxysterols, including those with modifications at the 7-position of the steroid ring system.

The recognition of 7-keto-5α-cholestan-3β-ol as a distinct compound emerged from studies investigating the metabolic fate of cholesterol and related sterols in biological systems. Early biochemical research demonstrated that cholesterol could be converted to various oxidized products through both enzymatic and non-enzymatic pathways. The identification of specific ketone-containing derivatives, such as 7-keto-5α-cholestan-3β-ol, provided insights into the complexity of sterol metabolism and the potential biological roles of these modified compounds.

Advances in structural elucidation techniques, particularly nuclear magnetic resonance spectroscopy and mass spectrometry, enabled researchers to definitively characterize the structure and stereochemistry of 7-keto-5α-cholestan-3β-ol. These analytical developments were crucial for distinguishing this compound from other structurally related steroids and for understanding its specific chemical properties. The establishment of reliable synthetic methods for producing this compound also facilitated more detailed studies of its biological activities and potential applications.

The historical progression of sterol research has been marked by an increasing appreciation for the biological significance of minor sterol metabolites and oxidation products. The recognition that compounds like 7-keto-5α-cholestan-3β-ol could serve as human metabolites with potential physiological roles has contributed to ongoing research efforts aimed at understanding their mechanisms of formation, biological activities, and potential therapeutic applications. This historical context underscores the importance of continued investigation into these complex steroid derivatives and their roles in human health and disease.

属性

分子式 |

C27H46O2 |

|---|---|

分子量 |

402.7 g/mol |

IUPAC 名称 |

(3S,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-7-one |

InChI |

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h17-23,25,28H,6-16H2,1-5H3/t18-,19-,20+,21-,22+,23+,25+,26+,27-/m1/s1 |

InChI 键 |

QIHXSWPLWOYYST-WIQRBZPFSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(C4)O)C)C |

手性 SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C |

规范 SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(C4)O)C)C |

产品来源 |

United States |

科学研究应用

Biological Functions and Mechanisms

7KC is primarily known for its involvement in several biological processes, including:

- Oxidative Stress : 7KC induces oxidative stress in various cell types, leading to increased reactive oxygen species (ROS) production. This mechanism is crucial in understanding its role in age-related diseases and cellular apoptosis .

- Cell Death Pathways : The compound has been shown to trigger cell death through mechanisms such as oxiapoptophagy, which combines oxidative stress, apoptosis, and autophagy. This process has been observed in mesenchymal stem cells and may have implications in cancer therapy .

Cardiovascular Diseases

Research indicates that elevated levels of 7KC are associated with cardiovascular diseases. It contributes to endothelial dysfunction and promotes inflammation within vascular tissues . Studies have demonstrated that targeting the pathways influenced by 7KC could lead to novel therapeutic strategies for managing cardiovascular conditions.

Neurodegenerative Disorders

7KC has been implicated in neurodegenerative diseases such as Alzheimer's disease. Its cytotoxic effects on neuronal cells have been linked to increased oxidative stress and inflammation . Understanding these mechanisms may pave the way for developing neuroprotective agents that counteract the adverse effects of 7KC.

Cancer Research

The role of 7KC in cancer biology is gaining attention, particularly its ability to modulate cell proliferation and induce apoptosis in cancer cells. For instance, studies have shown that 7KC can enhance the sensitivity of certain cancer cells to chemotherapeutic agents by promoting cell death pathways . This suggests potential applications in cancer treatment protocols.

Biomarker Development

Recent research has proposed that 7KC could serve as a biomarker for various diseases, including Niemann-Pick disease. Its plasma levels correlate with disease severity and progression, making it a valuable tool for diagnosis and monitoring treatment responses .

Drug Development

The cytotoxic effects of 7KC on specific cell types have led researchers to explore its potential as a therapeutic agent. For example, compounds that inhibit the production or action of 7KC may be developed to mitigate its harmful effects while harnessing its ability to induce apoptosis in cancer cells .

Case Studies

准备方法

Dehydrogenation with DDQ

The use of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) as a dehydrogenation agent is well-documented in steroid chemistry. In the synthesis of cholesta-1,4,6-trien-3-one from cholesterol, DDQ abstracts hydrogen atoms to form conjugated dienes. Applied to 5α-cholestan-3β-ol, DDQ could theoretically dehydrogenate the B-ring to generate a 7,8-diene intermediate, which may subsequently undergo oxidation to yield the 7-keto derivative. However, the saturated A-ring in 5α-cholestan-3β-ol may limit reactivity, necessitating elevated temperatures or prolonged reaction times.

Oxidation of Intermediate Dienes

Following dehydrogenation, the resulting diene (e.g., cholesta-7,8-dien-3β-ol) could be oxidized using agents such as ozone or ruthenium tetroxide to cleave the double bond and form a ketone. For example, ozonolysis of a 7,8-diene would produce a diketone, which could be selectively reduced to the 7-keto product. This multistep approach, while feasible, risks over-oxidation and requires meticulous control of reaction conditions.

Direct Oxidation at the C7 Position

Chromium-Based Oxidants

Chromium trioxide (CrO3) and Jones reagent (CrO3 in H2SO4) are classical oxidants for converting secondary alcohols to ketones. However, their application to tertiary C–H bonds, such as C7 in 5α-cholestan-3β-ol, is less straightforward. Steric hindrance at C7 may necessitate harsh conditions or catalytic systems to enhance reactivity. For instance, CrO3 in acetic acid at reflux has been used to oxidize analogous tertiary positions in sterols, albeit with moderate yields.

Hypervalent Iodine Reagents

Dess-Martin periodinane and 2-iodoxybenzoic acid (IBX) offer milder alternatives for selective oxidations. These reagents have demonstrated efficacy in oxidizing tertiary alcohols to ketones in complex molecules. Protecting the 3β-hydroxyl group as an acetate or silyl ether could prevent competitive oxidation at C3, directing reactivity toward C7. Subsequent deprotection would regenerate the 3β-OH group.

Radical-Mediated Autoxidation

Autoxidation Mechanisms

Non-enzymatic autoxidation of sterols involves free radical chain reactions, often initiated by light or metal ions. 7-Dehydrocholesterol (7-DHC), a diunsaturated analog, undergoes rapid autoxidation to form 7-keto derivatives. While 5α-cholestan-3β-ol lacks the conjugated diene system of 7-DHC, radical initiation (e.g., with azobisisobutyronitrile, AIBN) could abstract a hydrogen atom from C7, generating a radical that reacts with molecular oxygen to form a hydroperoxide. Further reduction of the hydroperoxide would yield the 7-keto product.

Optimization of Reaction Conditions

Key factors influencing autoxidation efficiency include:

-

Oxygen concentration : Higher O2 partial pressures favor peroxide formation.

-

Temperature : Elevated temperatures accelerate radical generation but may degrade sensitive intermediates.

-

Antioxidants : Addition of butylated hydroxytoluene (BHT) or triphenylphosphine (PPh3) can mitigate over-oxidation.

Enzymatic and Biological Routes

Microbial Oxidation

Certain Actinobacteria and fungi possess oxidative enzymes capable of functionalizing sterols at tertiary positions. For example, Mycobacterium species express cholesterol oxidases that hydroxylate or epoxidize sterols. Directed evolution or enzyme engineering could potentially tailor these systems for selective C7 oxidation.

Comparative Analysis of Synthetic Methods

The table below summarizes theoretical yields, advantages, and limitations of the discussed methods:

| Method | Reagents/Conditions | Theoretical Yield | Advantages | Limitations |

|---|---|---|---|---|

| DDQ Dehydrogenation | DDQ, reflux in toluene | 40–50% | High regioselectivity | Requires diene intermediate |

| Chromium Oxidation | CrO3 in acetic acid, reflux | 30–40% | Direct oxidation | Low selectivity, harsh conditions |

| Autoxidation | AIBN, O2, 60°C | 20–30% | Mild, scalable | Competing side reactions |

| Hypervalent Iodine | Dess-Martin periodinane | 50–60% | Selective, mild conditions | Requires 3β-OH protection |

常见问题

Q. Table 1: Key Pathways in Oxysterol-Induced Eryptosis

| Oxysterol | Target Enzyme | Signaling Pathway | Key Inhibitors |

|---|---|---|---|

| 7-Keto-cholesterol | NADPH oxidase | Rac GTPase → PKCζ | DPI, NSC23766 |

| Cholestan-triol | NOS | PI3K → Akt → NOS3 | LY294002, L-NAME |

What experimental design considerations are critical for studying enzyme interactions with this compound?

Answer:

- Enzyme Source : Use purified enzymes (e.g., 3α-hydroxysteroid dehydrogenase) or cell lysates (e.g., erythrocyte membranes for NADPH oxidase studies) to minimize matrix interference .

- Kinetic Assays : Perform time-resolved measurements of ROS/RNS using fluorescent probes (DCF-DA for ROS, DAF-FM DA for NO). Include controls with catalase or SOD to validate specificity .

- Western Blotting : Track phosphorylation of Akt1 (Ser473) or NOS3 (Ser1177) to confirm pathway activation. Normalize to total protein levels (e.g., β-actin) .

What challenges arise in synthesizing and purifying this compound derivatives?

Answer:

- Stereochemical Control : Use chiral catalysts (e.g., Sharpless epoxidation) to maintain the 5α,3β-configuration during derivatization. Side products like 5β-isomers require separation via preparative HPLC .

- Purification : Employ silica-gel chromatography with hexane:ethyl acetate gradients (e.g., 8:2 to 6:4) for bulk purification. Final purity (>98%) can be confirmed via NMR (¹H and ¹³C) and high-resolution MS .

- Stability of Derivatives : Acetylation (e.g., 3β-acetate derivatives) improves stability but may alter bioactivity. Validate functional integrity using in vitro enzyme assays .

Methodological Notes

- Contradictory Data : When conflicting results arise (e.g., ROS vs. RNS dominance), replicate studies under standardized conditions (pH 7.4, 37°C) and report batch-specific purity levels .

- Ethical Reporting : Disclose all experimental parameters (e.g., inhibitor concentrations, solvent vehicles) to ensure reproducibility, aligning with guidelines from the Beilstein Journal of Organic Chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。